3-methyl-5-(methylsulfanyl)-7-(propan-2-yloxy)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Description
3-Methyl-5-(methylsulfanyl)-7-(propan-2-yloxy)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a triazolopyrimidine derivative characterized by a methyl group at position 3, a methylsulfanyl (SCH₃) moiety at position 5, and an isopropoxy (OCH(CH₃)₂) group at position 6. The triazolopyrimidine core is a privileged scaffold in medicinal chemistry, known for its versatility in modulating biological targets such as adenosine receptors, P2Y12 inhibitors, and anticancer agents .
Properties
Molecular Formula |
C9H13N5OS |
|---|---|
Molecular Weight |
239.30 g/mol |
IUPAC Name |
3-methyl-5-methylsulfanyl-7-propan-2-yloxytriazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C9H13N5OS/c1-5(2)15-8-6-7(14(3)13-12-6)10-9(11-8)16-4/h5H,1-4H3 |
InChI Key |
ORNGADBDYUHYAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=NC(=NC2=C1N=NN2C)SC |
Origin of Product |
United States |
Preparation Methods
General Approaches
Triazolopyrimidines are typically synthesized via:
Key Intermediate Synthesis
Source describes the preparation of chlorinated pyrimidine intermediates (1 ) from 4,6-dihydroxy-2-mercaptopyrimidine over six steps, including thiocyanation and cyclization. These intermediates undergo SNAr reactions with amines or alkoxides to install substituents.
Step-by-Step Preparation of 3-Methyl-5-(Methylsulfanyl)-7-(Propan-2-yloxy)-3H- Triazolo[4,5-d]Pyrimidine
Synthesis of the Triazolopyrimidine Core
Functionalization at C-5 and C-7
-
Methylsulfanyl Introduction :
-
Isopropoxy Installation :
Optimization of Reaction Conditions
Solvent and Base Selection
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Anhydrous THF | Maximizes SNAr efficiency |
| Base | Sodium hydride (NaH) | Prevents hydrolysis of chloro intermediate |
| Temperature | 0°C → Room temperature | Reduces side reactions |
Catalytic Improvements
Source highlights the use of titanium isopropoxide and diethyl tartrate in asymmetric oxidations, a method adaptable for sulfoxide formation in related triazolopyrimidines. For example, catalytic oxidation of methylsulfanyl to methylsulfinyl groups achieved >99% enantiomeric excess under similar conditions.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Reverse-phase HPLC (MeCN/H₂O = 40/60) confirmed >95% purity, critical for biological testing.
Applications and Derivative Synthesis
Chemical Reactions Analysis
Nucleophilic Substitution at Sulfur and Oxygen Centers
The methylsulfanyl (-SMe) and propan-2-yloxy (-O-iPr) groups undergo nucleophilic displacement under specific conditions:
For example, treatment with HBr in acetic acid removes the isopropoxy group via acid-catalyzed hydrolysis, producing the hydroxyl derivative, a key intermediate for further functionalization .
Cycloaddition and Ring Functionalization
The triazolo[4,5-d]pyrimidine core participates in cycloaddition reactions, enabling annulation to larger heterocyclic systems:
Table 1: Cyclization Reactions
These reactions exploit the electron-deficient nature of the pyrimidine ring, facilitating [3+2] or [4+2] cycloadditions with dipolarophiles or dienophiles .
Metal Complexation
The sulfur and nitrogen atoms coordinate with transition metals, forming bioactive complexes:
Example Reaction :
-
Key feature : The thioether sulfur and triazole N2 atom act as bidentate ligands.
-
Biological activity : Pd complexes showed enhanced cytotoxicity against MCF-7 cells (IC₅₀ = 1.8 μM vs. cisplatin’s 4.2 μM) .
Acid/Base-Mediated Rearrangements
Under strong acidic or basic conditions, ring-opening and rearrangement occur:
-
Acidic conditions (H₂SO₄, 100°C):
-
Basic conditions (NaOH, H₂O/EtOH):
-
Demethylation of -SMe to -SH, enabling disulfide crosslinking.
-
Glycosylation Reactions
The hydroxyl group (obtained after deprotection of -O-iPr) undergoes glycosylation with activated sugars:
Protocol :
-
React with 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide.
-
Catalyst: K₂CO₃, DMF, 50°C, 8 h.
Electrophilic Aromatic Substitution
The triazole ring undergoes nitration and sulfonation:
| Electrophile | Position | Product Use |
|---|---|---|
| HNO₃/H₂SO₄ | C-5 | Precursor for amino derivatives |
| ClSO₃H | C-7 | Sulfonamide synthesis |
Nitration at C-5 is favored due to the electron-withdrawing effect of the pyrimidine ring .
Photochemical Reactions
UV irradiation (λ = 254 nm) induces dimerization via [2+2] cycloaddition:
-
Product : Cyclobutane-fused dimer (characterized by XRD).
-
Application : Photoresponsive materials.
Key Research Findings
-
Anticancer activity : Pd(II) complexes exhibit 2.3-fold higher potency than cisplatin in MCF-7 cells .
-
Antiplatelet effects : Simplified analogues lacking the cyclopropyl group retain 80% of ticagrelor’s activity .
-
Thermal stability : Decomposes at 218°C (DSC), with a half-life of >24 h at pH 7.4 .
This compound’s reactivity profile underscores its versatility in medicinal chemistry and materials science, with modifications directly correlating to biological efficacy and physicochemical properties.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its anti-proliferative effects on cancer cells.
Mechanism of Action
The mechanism of action of 3-methyl-5-(methylsulfanyl)-7-(propan-2-yloxy)-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves the inhibition of specific enzymes that are crucial for cancer cell proliferation. It targets enzymes such as lysine-specific demethylase 1 (LSD1), which plays a key role in the regulation of gene expression through histone modification . By inhibiting LSD1, the compound can induce apoptosis and inhibit the growth of cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally and functionally related triazolopyrimidine derivatives:
Table 1: Structural and Functional Comparison of Triazolopyrimidine Derivatives
Key Comparative Insights:
The propan-2-yloxy group at position 7 introduces steric bulk and lipophilicity compared to vipadenant’s furan-2-yl or ’s oxo, which may influence membrane permeability and metabolic stability.
Pharmacological Profiles: Ticagrelor’s antiplatelet activity is linked to its cyclopentyltriazolopyrimidine core and fluorine atoms, which the target compound lacks. However, the target’s methylsulfanyl group could offer similar thioether-mediated metabolic resistance . Vipadenant’s adenosine antagonism relies on its amine at position 5 and furan at position 7, whereas the target’s methylsulfanyl and isopropoxy groups may shift selectivity toward other targets (e.g., kinases or clotting factors) .
Physicochemical Properties :
- The target compound’s molecular weight (MW = 282.4 g/mol) is lower than ticagrelor (MW = 522.57 g/mol) and ’s derivative (MW = 392.16 g/mol), suggesting improved oral absorption under Lipinski’s rules.
- The piperazin-1-yl group in ’s compound likely enhances aqueous solubility, while the target’s isopropoxy group may favor lipid bilayer penetration .
Synthetic Feasibility :
- The target compound’s simpler substituents (methyl, methylsulfanyl, isopropoxy) could streamline synthesis compared to ticagrelor’s complex cyclopentyltriazolopyrimidine structure .
Biological Activity
3-Methyl-5-(methylsulfanyl)-7-(propan-2-yloxy)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial activity, cytotoxicity, and its mechanisms of action.
- IUPAC Name : this compound
- CAS Number : 1858179-02-8
- Molecular Formula : C₉H₁₃N₅OS
- Molecular Weight : 239.30 g/mol
Antimicrobial Activity
Research indicates that derivatives of triazolo[4,5-d]pyrimidine exhibit significant antimicrobial properties. For instance:
- Inhibition of Bacterial Growth : Compounds similar to 3-methyl-5-(methylsulfanyl)-7-(propan-2-yloxy)-3H-triazolo[4,5-d]pyrimidine have shown potent inhibitory effects against various bacterial strains. In a study evaluating related compounds, one derivative demonstrated a minimum inhibitory concentration (MIC) of 0.21 µM against Pseudomonas aeruginosa and Escherichia coli .
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| 3-Methyl-5-(methylsulfanyl)-7-(propan-2-yloxy)-3H-triazolo[4,5-d]pyrimidine | TBD | TBD |
| Related Compound | 0.21 | Pseudomonas aeruginosa |
| Related Compound | 0.83 | Candida albicans |
Cytotoxicity
The cytotoxic effects of this compound are essential for evaluating its safety profile. In vitro studies have shown varying degrees of cytotoxicity against human cell lines:
- Cell Line Sensitivity : The compound's effects on human epidermal keratinocytes (HaCat) and murine fibroblasts (BALB/c 3T3) were assessed using MTT assays. The HaCat cell line exhibited greater sensitivity compared to BALB/c 3T3 cells .
| Cell Line | IC₅₀ (µM) |
|---|---|
| HaCat | TBD |
| BALB/c 3T3 | TBD |
The mechanism by which 3-methyl-5-(methylsulfanyl)-7-(propan-2-yloxy)-3H-triazolo[4,5-d]pyrimidine exerts its biological effects involves interaction with key bacterial enzymes:
- Binding Interactions : Molecular docking studies reveal that related compounds form significant interactions with DNA gyrase and MurD enzymes. These interactions include hydrogen bonds and pi-stacking interactions, which are crucial for their antibacterial activity .
Case Studies
Several case studies have highlighted the efficacy of triazolo[4,5-d]pyrimidine derivatives in clinical settings:
- Case Study on Antimicrobial Efficacy : A series of derivatives were tested for their antimicrobial activity against clinical strains. The most active compound exhibited strong inhibition against both Gram-positive and Gram-negative bacteria .
- Evaluation of Cytotoxic Effects : Another study assessed the cytotoxicity profile in various human cell lines, indicating a need for further investigation into its therapeutic index .
Q & A
Q. Methodological Answer :
- ¹H/¹³C NMR : Identify substituents (e.g., methylsulfanyl at δ ~2.5 ppm, propan-2-yloxy as a doublet near δ 1.3 ppm) .
- X-ray crystallography : Confirms planar triazolopyrimidine core and dihedral angles (e.g., 87.03° between triazole and aryl rings) .
- Mass spectrometry (HRMS) : Verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 310.0821) and fragmentation patterns .
Advanced: How to resolve contradictions in biological activity data across similar triazolopyrimidines?
Q. Methodological Answer :
- Structure-Activity Relationship (SAR) analysis : Compare substituent effects (e.g., methylsulfanyl vs. propylthio in antiplatelet activity) using dose-response curves .
- Statistical DOE : Apply factorial design to isolate variables (e.g., substituent polarity, steric effects) causing divergent results in antimicrobial assays .
- Crystallographic studies : Correlate enzyme-binding modes (e.g., hydrogen bonding with triazole N-atoms) with activity discrepancies .
Advanced: What methodologies assess the compound’s potential as a kinase inhibitor?
Q. Methodological Answer :
- Enzyme assays : Measure IC₅₀ values against kinases (e.g., PI3Kα) using fluorescence polarization .
- Molecular docking : Simulate binding to ATP pockets (e.g., using PyMOL/AutoDock) to prioritize targets .
- In vitro cytotoxicity : Screen in cancer cell lines (e.g., HepG2) with MTT assays, comparing to controls like GSK 2606414 .
Basic: How to optimize purification of triazolopyrimidine derivatives?
Q. Methodological Answer :
- Chromatography : Use silica gel TLC (e.g., ethyl acetate/hexane 3:7) for preliminary checks, followed by column chromatography .
- Recrystallization : Ethanol/acetone mixtures yield high-purity crystals (melting point 166–168°C) .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve closely related impurities .
Advanced: How does the methylsulfanyl group influence electronic properties of the core scaffold?
Q. Methodological Answer :
- DFT calculations : Compare electron density maps of methylsulfanyl vs. propylthio substituents, showing enhanced electron-withdrawing effects at C5 .
- Cyclic voltammetry : Measure oxidation potentials to assess thioether stability (e.g., Eₚₐ ~0.75 V vs. Ag/AgCl) .
- UV-Vis spectroscopy : Monitor λₘₐₓ shifts (e.g., 270 nm → 290 nm) upon substituent modification, indicating π→π* transitions .
Advanced: What strategies mitigate degradation during long-term storage?
Q. Methodological Answer :
- Stability studies : Accelerated degradation tests (40°C/75% RH) identify hydrolytic sensitivity at the propan-2-yloxy group .
- Lyophilization : Formulate as a lyophilized powder with cryoprotectants (e.g., trehalose) to prevent hydrolysis .
- Inert packaging : Store under argon in amber vials at -20°C to minimize oxidation of the methylsulfanyl group .
Basic: What are the key challenges in scaling up synthesis?
Q. Methodological Answer :
- Exothermic reactions : Control nitrosation steps using jacketed reactors with precise temperature monitoring (<5°C) .
- Catalyst recovery : Implement Pd scavengers (e.g., SiliaBond Thiol) to remove residual (Ph₃P)₂PdCl₂ .
- Solvent selection : Replace DMF with biodegradable solvents (e.g., 2-MeTHF) for Stille coupling to improve sustainability .
Advanced: How to design a SAR study for triazolopyrimidine-based antivirals?
Q. Methodological Answer :
- Substituent libraries : Synthesize analogs with varying C5 (e.g., methylsulfanyl, ethylthio) and C7 (e.g., alkoxy, aryloxy) groups .
- Pseudovirus assays : Test inhibition of viral entry (e.g., HIV-1) using luciferase reporter systems .
- Free energy calculations (MM/PBSA) : Quantify binding affinities to viral proteases, prioritizing analogs with ΔG < -40 kcal/mol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
